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Compound of Interest |

5-Chloro-6-
Compound Name:
(ethoxycarbonyl)nicotinic acid

CAS No.: 1198475-22-7

Cat. No.: B1391001

. J

Molecular Identity & Structural Context

This compound is a 2,3,5-substituted pyridine derivative. While nomenclature can vary based
on priority rules, the name "Nicotinic acid" anchors the carboxylic acid at position 3.

IUPAC Name: 5-Chloro-6-(ethoxycarbonyl)pyridine-3-carboxylic acid
o Alternative Name: 3-Chloro-5-carboxy-2-pyridinecarboxylic acid ethyl ester
e CAS Number: 1198475-22-7[1]

e Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""
class="inline ng-star-inserted">

H
CINO

» Molecular Weight: 229.62 g/mol [1]
 Structural Core: Pyridine ring substituted with:

o C3: Carboxylic Acid (-COOH)
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o C5: Chlorine (-CI)[2][3]
o C6: Ethyl Ester (-COOCH

CH
)

Critical Differentiation: Do not confuse this molecule with 5-Chloro-6-[4-
(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2), which is a much larger
intermediate for Avatrombopag. The molecule discussed here is the smaller, aromatic building
block.

Synthesis & Impurity Profile

Understanding the origin of the sample is vital for interpreting spectra, particularly for identifying
"ghost" peaks from precursors.

o Synthesis Route: typically involves the partial esterification of 5-chloropyridine-2,3-
dicarboxylic acid (5-chloroquinolinic acid) or the selective hydrolysis of the diethyl ester.

o Common Impurities:

o Diester: 5-Chloro-pyridine-2,3-dicarboxylic acid diethyl ester (Look for 2x Ethyl signals in
NMR).

o Diacid: 5-Chloro-pyridine-2,3-dicarboxylic acid (Loss of ethyl signals, broad OH).

o Regioisomer: 5-Chloro-2-(ethoxycarbonyl)nicotinic acid (Ester at C3, Acid at C2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Recommendation:DMSO-d

is required due to the low solubility of the free carboxylic acid in CDCI

H NMR Analysis (400 MHz, DMSO-d )
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The molecule possesses two aromatic protons in a meta-relationship, creating a distinct

coupling pattern.

Shift (
Position
» PpmM)

Multiplicity

Coupling (
Integration
, H2)

Assignment
Logic

COOH 135-14.0

Broad Singlet

1H

Exchangeabl
e acidic

proton.

H-2 9.05-9.15

Doublet (d)

1H

Most
deshielded:;

to N,

to COOH.

H-4 8.45-8.55

Doublet (d)

1H

Deshielded
by COOH
and ClI;

to N.

OCH 4.38 - 4.45

Quartet (q)

2H

Methylene of

ethyl ester.

CH 1.32-1.38

Triplet (t)

3H

Methyl of

ethyl ester.

Interpretation Guide:

e The H-2 Singularity: The proton at position 2 is flanked by the ring Nitrogen and the

Carboxylic acid. This "double deshielding" pushes it past 9.0 ppm, a hallmark of 3-

substituted pyridines.

e Meta-Coupling: The small coupling constant (~1.8 Hz) between H-2 and H-4 confirms they

are separated by one carbon (meta position) and not adjacent.

C NMR Analysis (100 MHz, DMSO-d )
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Key diagnostic features are the two distinct carbonyl signals and the C-CI carbon.

Shift (
Carbon Type Assighment
» PpM)
) Carboxylic acid carbonyl (C3-
C=0 (Acid) 164.5 COOH)
C=0 (Ester) 163.0 Ester carbonyl (C6-COOEY).
Aromatic CH (
C-2 150.2
to N).
Quaternary C (
C-6 148.5
to N, ipso to Ester).
C-4 137.8 Aromatic CH.
C-5 133.5 Quaternary C (ipso to ClI).
C-3 129.0 Quaternary C (ipso to COOH).
OCH 62.5 Ester methylene.
CH 14.2 Ester methyl.

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization), Positive/Negative Mode.

Fragmentation Logic

The chlorine atom provides a definitive isotopic signature.
e Molecular lon (M+H):

230 (for

Cl) and 232 (for
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cl).

 Isotope Ratio: The peak height ratio of M : (M+2) must be approximately 3:1, confirming the
presence of one Chlorine atom.

Key Fragments (ESI+)
o [M+H]

:230.0
e [M+H-C

H

]

: 202.0 (McLafferty rearrangement of ethyl ester).
e [M+H - EtOH]
: 184.0 (Formation of acylium ion or anhydride).

e [M+H-CO

]

: 186.0 (Decarboxylation of the acid, common in pyridyl acids).

Loss of Ethanol
[M+H - 46]+ = 184

- C2H4 Loss of Ethyl
[M+H - 28]+ = 202

Molecular lon
[M+H]+ = 230

Decarboxylation
[M+H - 44]+ = 186

Click to download full resolution via product page

Figure 1: Predicted ESI(+) fragmentation pathway for 5-Chloro-6-(ethoxycarbonyl)nicotinic
acid.
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Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

The IR spectrum is dominated by the competition between the free acid and the conjugated
ester.

Wavenumber (cm

Vibration Mode Description

)
Very broad, "hump"

3300 - 2500 O-H Stretch characteristic of carboxylic acid
dimers.

1745 - 1735 C=0 Stretch (Ester) Sharp, higher frequency band.
Strong band, often overlapping

1715-1700 C=0 Stretch (Acid) with ester but slightly lower
freq.

1580, 1550 C=C / C=N Stretch Pyridine ring breathing modes.
Ester C-O-C asymmetric

1250 - 1200 C-O Stretch
stretch.
Characteristic halo-aromatic

760 - 740 C-ClI Stretch

band.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this preparation workflow.

Protocol A: NMR Sample Prep

e Drying: Dry 20 mg of the sample in a vacuum oven at 40°C for 2 hours to remove trace
water/solvents (water peak at 3.33 ppm in DMSO can obscure signals).

e Solvation: Add 0.6 mL of DMSO-d

(99.9% D).
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e Homogenization: Sonicate for 30 seconds. The compound should fully dissolve. If turbidity
persists, filter through a glass wool plug directly into the NMR tube.

e Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to allow full relaxation of the acidic proton for accurate integration.

Protocol B: LC-MS Prep

e Diluent: Use Acetonitrile:Water (50:50) with 0.1% Formic Acid.
o Concentration: Prepare a 1 mg/mL stock, then dilute to 10 pg/mL for injection.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

o Gradient: 5% to 95% ACN over 5 minutes. The free acid may tail slightly; Formic acid
modifier is crucial to protonate the carboxylate and improve peak shape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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